

TAK-285 clinical trial maximum tolerated dose

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Compound Focus: Tak-285

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Clinical Trial Data Summary

Trial Parameter	Japanese Patient Study (2012) [1] [2]	International Patient Study (2013) [3]
Maximum Tolerated Dose (MTD)	300 mg, twice daily (b.i.d.)	400 mg, twice daily (b.i.d.)
Recommended Phase 2 Dose (RP2D)	Not explicitly stated (MTD used for repeated administration)	400 mg, twice daily (b.i.d.)

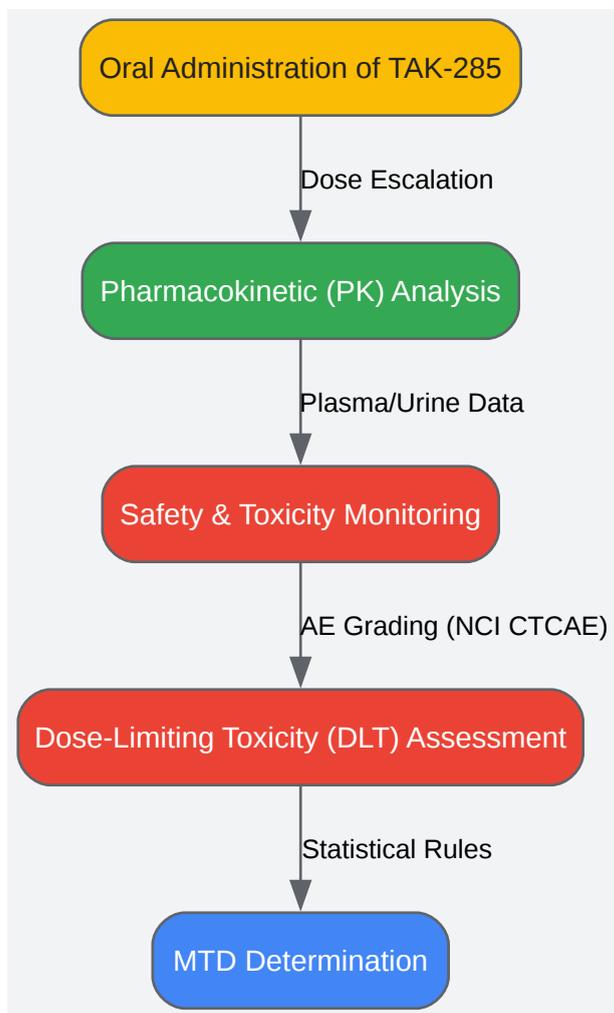
| **Dose-Limiting Toxicities (DLTs)** | Grade 3 increased aminotransferases Grade 3 decreased appetite | Diarrhea Hypokalemia Fatigue | | **Pharmacokinetics** | Rapid absorption; dose-proportional exposure up to 300 mg b.i.d. | Fast absorption (Tmax 2-3 h); half-life ~9 h | | **Efficacy Observation** | One partial response in a patient with parotid cancer | Best response was stable disease in 13 patients |

Detailed Trial Protocols & Findings

To help you understand how these conclusions were reached, here is a breakdown of the trial designs and methodologies.

- **Trial Designs & Patient Eligibility:** Both studies were Phase I, open-label, dose-escalation trials in patients with advanced solid tumors [1] [3].
 - The **Japanese study** used a design where patients received a single dose followed by observation, then weekly dosing for 3 weeks followed by 1 week off in a 4-week cycle [1].
 - The **international study** initially used a 21-days-on/7-days-off schedule in early cohorts but moved to continuous daily dosing in later cohorts [3].
 - Key eligibility criteria included an ECOG performance status of 0-2 and adequate bone marrow, hepatic, and renal function [3].
- **Dose Escalation & MTD Determination:** The MTD was identified using standard methods.
 - In the Japanese trial, the dose was escalated from 50 mg once daily up to 400 mg twice daily. The MTD of **300 mg b.i.d.** was declared after 2 of 3 patients in the 400 mg b.i.d. group experienced DLTs [1].
 - In the international trial, doses were escalated from 50 mg daily to 500 mg twice daily. The MTD and RP2D of **400 mg b.i.d.** were established as this was the highest dose level below which 2 or more patients experienced DLTs [3].
- **Safety & Pharmacokinetic Assessments:** The trials employed comprehensive safety evaluations.
 - **Safety** was assessed via physical exams, vital signs, ECGs, clinical lab tests (including liver enzymes), and monitoring of Adverse Events (AEs) graded by NCI CTCAE criteria [1] [3].
 - **Pharmacokinetic (PK) analysis** involved collecting plasma and urine samples at predetermined time points after dosing. Concentrations of **TAK-285** and its metabolite were determined using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods [1].

The following diagram illustrates the logical pathway from dose administration through to the final determination of the Maximum Tolerated Dose, which underpins the clinical trial process.



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Key Considerations for Researchers

- **Tolerability:** **TAK-285** was generally well-tolerated at the identified MTDs. The most common DLTs involved gastrointestinal symptoms (diarrhea, decreased appetite), liver enzyme elevations, and fatigue [1] [3].
- **Brain Penetration:** Preclinical and clinical data indicated that **TAK-285** can cross the blood-brain barrier. However, in the international trial, the steady-state, unbound concentration in the cerebrospinal fluid at the 400 mg b.i.d. dose was found to be below the IC50 level needed for target inhibition [3] [4].
- **Mechanism of Action:** **TAK-285** is a potent and selective dual inhibitor of HER2 and EGFR. It binds to the ATP-binding pocket of these kinases, preventing autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are crucial for cell proliferation and survival [1] [5] [6].

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